molecular formula C21H22N2O6 B15343305 Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] CAS No. 21825-16-1

Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]

Cat. No.: B15343305
CAS No.: 21825-16-1
M. Wt: 398.4 g/mol
InChI Key: JHSMNLKVPVZMKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] typically involves the reaction of diethyl oxalate with methylenebis(4,1-phenyleneamine) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl oxalate
  • Methylenebis(4,1-phenyleneamine)
  • N,N’-Bis(4-ethoxyoxalylamino-phenyl)methane

Uniqueness

Diethyl 2,2’-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate] is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

21825-16-1

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-[4-[[4-[(2-ethoxy-2-oxoacetyl)amino]phenyl]methyl]anilino]-2-oxoacetate

InChI

InChI=1S/C21H22N2O6/c1-3-28-20(26)18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

JHSMNLKVPVZMKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C(=O)OCC

Origin of Product

United States

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